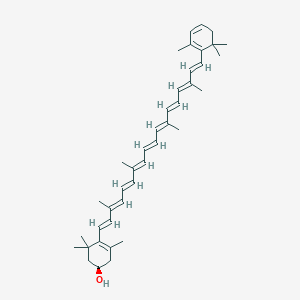

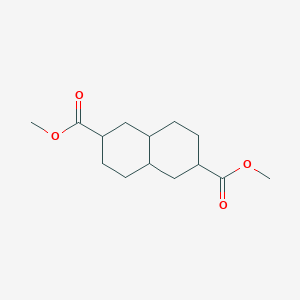

methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Vue d'ensemble

Description

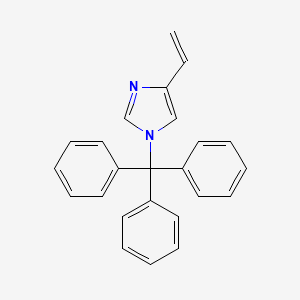

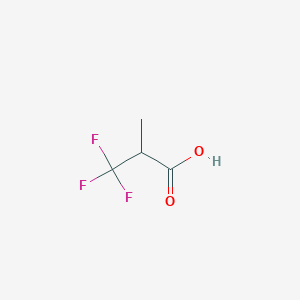

Methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (2MOB) is a cyclic compound that has recently been studied for its potential applications in the fields of science and medicine. It is a heterocyclic compound composed of a benzoxazine ring, which is a heterocycle containing both oxygen and nitrogen atoms, and a methyl carboxylate group. 2MOB has been found to have a variety of properties and potential applications, including its ability to act as a catalyst, its potential as a new drug target, and its ability to act as a scaffold for various types of chemical reactions.

Applications De Recherche Scientifique

Antimicrobial Agent Development

Compounds similar to methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate have been investigated for their antimicrobial properties. These studies suggest that there is potential for this compound to be developed as a lead for new antimicrobial agents .

Cytotoxicity Profiling

Related compounds have been used to investigate cytotoxic profiles against human normal and tumor cells. This indicates that our compound of interest could be used in cancer research to study its effects on cell viability .

Drug Synthesis

The structural similarity of this compound to pyrrole-3-carboxylic acid amides, which are central to successful drugs like Atorvastatin and Sunitinib, suggests it could be useful in the synthesis of new pharmaceuticals .

Chiral Precursor Synthesis

Research indicates that enantiomers of related compounds can be synthesized from common chiral precursors. This implies that methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could serve as a chiral precursor in stereoselective synthesis .

Organic Synthesis Research

Derivatives of similar esters have been prepared through base-catalyzed reactions with ethyl acetoacetate. This suggests that our compound could be used in organic synthesis research to create various derivatives with potential applications .

Propriétés

IUPAC Name |

methyl 2-methyl-3-oxo-4H-1,4-benzoxazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-6-10(13)12-8-5-7(11(14)15-2)3-4-9(8)16-6/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBHFXRCAVZUCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443095 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179950-77-7 | |

| Record name | methyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.